molecular formula C11H16N2O B14014409 4-(2-pyridinyl)-4-Piperidinemethanol

4-(2-pyridinyl)-4-Piperidinemethanol

Cat. No.: B14014409
M. Wt: 192.26 g/mol
InChI Key: JIWTTXFKHUWNNI-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)-4-piperidinemethanol is a piperidine derivative featuring a pyridine substituent at the 4-position of the piperidine ring and a hydroxymethyl group at the same position.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(4-pyridin-2-ylpiperidin-4-yl)methanol

InChI

InChI=1S/C11H16N2O/c14-9-11(4-7-12-8-5-11)10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2

InChI Key

JIWTTXFKHUWNNI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CO)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-pyridinyl)-4-Piperidinemethanol typically involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the intermediate Schiff base formed between 2-pyridinecarboxaldehyde and piperidine using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-pyridinyl)-4-Piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

    Substitution: The pyridinyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed

Scientific Research Applications

4-(2-pyridinyl)-4-Piperidinemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-pyridinyl)-4-Piperidinemethanol involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The introduction of fluorinated aromatic groups (e.g., compound 7 ) enhances selectivity for resistant biological targets, likely due to improved binding affinity and metabolic resistance.
  • Positional Isomerism: The methyl substitution in (4-methylpiperidin-4-yl)methanol versus (4-methylpiperidin-3-yl)methanol alters steric and electronic properties, impacting receptor interactions.
  • Pharmacological Profiles: Azaperol and Azacyclonol demonstrate how pyridine and phenyl substitutions direct activity toward specific CNS targets, contrasting with the simpler 4-(2-pyridinyl)-4-piperidinemethanol.

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